molecular formula C12H14N2O B13076072 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13076072
M. Wt: 202.25 g/mol
InChI Key: CQQLMQZNJKOPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the tert-butyl group and the carbaldehyde functional group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Grignard reagents for alkylation.

Major Products

    Oxidation: 2-tert-Butylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-tert-Butylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-tert-Butylimidazo[1,2-a]pyridine: Lacks the carbaldehyde group, making it less reactive in certain chemical transformations.

    2-tert-Butylimidazo[1,2-a]pyridine-3-methanol: Contains a primary alcohol group instead of an aldehyde, leading to different reactivity and applications.

    2-tert-Butylimidazo[1,2-a]pyridine-3-carboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions compared to the aldehyde group.

The unique presence of the tert-butyl group and the carbaldehyde functional group in this compound makes it a versatile compound with distinct reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3

InChI Key

CQQLMQZNJKOPFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.